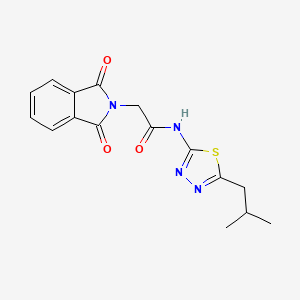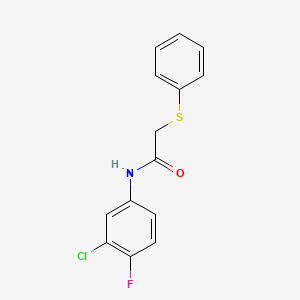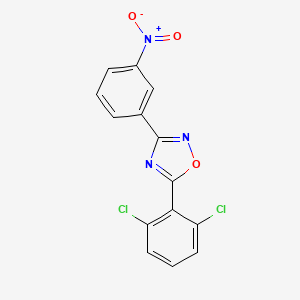![molecular formula C15H22N2O4S B5725393 N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5725393.png)
N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide, also known as CSPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CSPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
科学研究应用
N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have potential applications in the field of neurodegenerative diseases, as it can inhibit the aggregation of amyloid beta peptides.
作用机制
The mechanism of action of N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in cells. This compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
实验室实验的优点和局限性
One of the main advantages of N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide for lab experiments is its high selectivity towards specific enzymes and signaling pathways. This makes this compound a valuable tool for studying the role of these enzymes and pathways in various cellular processes. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide. One potential direction is the development of this compound analogs with improved solubility and selectivity towards specific enzymes and signaling pathways. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which could provide valuable insights into its potential applications in the treatment of various diseases. Finally, the study of the synergistic effects of this compound with other compounds could lead to the development of novel therapeutic strategies.
合成方法
The synthesis of N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-cyclopentyl-N,N-dimethylamine and dimethylsulfamoyl chloride to yield this compound. The overall yield of the synthesis process is around 40%.
属性
IUPAC Name |
N-cyclopentyl-3-(dimethylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-17(2)22(19,20)14-10-11(8-9-13(14)21-3)15(18)16-12-6-4-5-7-12/h8-10,12H,4-7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHGAQPPZBJFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5725343.png)
![3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725367.png)
![dimethyl 3-methyl-5-[(3-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5725370.png)
![4-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5725371.png)

![2,4-dichloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5725380.png)

![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5725400.png)
![3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5725406.png)
![3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5725407.png)